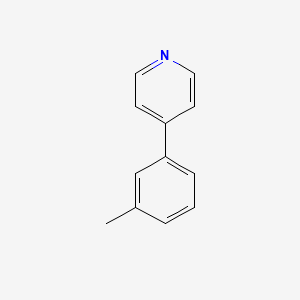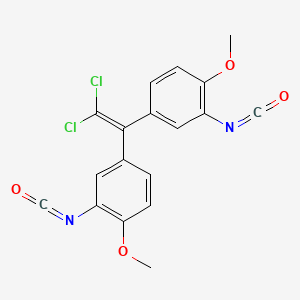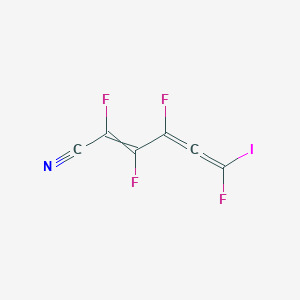
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is a chemical compound with the molecular formula C19H21ClN2S and a molecular weight of 344.901 g/mol It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine typically involves the reaction of 2-chlorophenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Prochlorperazine: A phenothiazine derivative used to treat nausea and vomiting.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .
Propiedades
Número CAS |
3689-38-1 |
|---|---|
Fórmula molecular |
C19H21ClN2S |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
2-chloro-10-[(1-methylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-10-4-5-14(12-21)13-22-16-6-2-3-7-18(16)23-19-9-8-15(20)11-17(19)22/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
Clave InChI |
HCUMMQCPFIANLM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)


![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)


![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
